molecular formula C20H23NS B1676503 Metixene CAS No. 4969-02-2

Metixene

カタログ番号: B1676503
CAS番号: 4969-02-2
分子量: 309.5 g/mol
InChIキー: MJFJKKXQDNNUJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of metixene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

反応の種類: メチキセンは、以下を含むさまざまな化学反応を起こします。

    酸化: メチキセンは、特にスルホ酸化によって酸化反応を起こす可能性があります。

    還元: 還元反応も起こる可能性がありますが、それほど一般的ではありません。

    置換: メチキセンは、特にピペリジン環において、置換反応に関与する可能性があります。

一般的な試薬と条件:

    酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

    置換: 置換反応には、多くの場合、酸性または塩基性環境などの触媒または特定の条件が必要です。

生成される主な生成物:

    酸化: スルホキシドとスルホンが一般的な生成物です。

    還元: メチキセンの還元型、例えば、第2級アミン。

    置換: メチキセンのさまざまな置換誘導体。

4. 科学研究の応用

メチキセンには、以下を含むいくつかの科学研究の応用があります。

    化学: 抗ムスカリン薬とその相互作用を研究するためのモデル化合物として使用されています。

    生物学: オートファジーやアポトーシスなどの細胞プロセスに対する影響について調査されています。

    医学: 主にパーキンソン病の症状治療に使用されます。

    産業: 新しい治療薬の開発のための製薬業界での潜在的な応用。

科学的研究の応用

Metixene, an antiparkinsonian drug, has emerged as a promising candidate for treating metastatic cancers, particularly metastatic breast cancer and brain metastases. Recent studies have uncovered its potential therapeutic applications, mechanisms of action, and implications for clinical use. This article provides a comprehensive overview of the applications of this compound, supported by detailed findings and case studies.

Treatment of Metastatic Breast Cancer

Recent studies have demonstrated that this compound effectively reduces cancer cell viability and induces apoptosis in various subtypes of metastatic breast cancer. A pivotal study conducted by Dr. Jawad Fares and his team at Northwestern University showcased significant findings:

  • Tumor Reduction : In orthotopic xenograft models, this compound significantly decreased mammary tumor size, indicating its potential as a therapeutic agent for breast cancer .
  • Survival Improvement : In models simulating multiorgan site metastases, this compound improved survival rates among treated subjects compared to control groups .

Efficacy in Brain Metastases

This compound's ability to cross the blood-brain barrier makes it particularly valuable for treating brain metastases arising from systemic cancers:

  • Extended Survival : In mice with intracranial xenografts, this compound treatment resulted in significantly extended survival times . The drug was noted for its minimal side effects in human trials, making it a strong candidate for further clinical investigation .
  • Mechanistic Insights : The drug was found to induce "incomplete autophagy" in cancer cells by activating the NDRG1 protein pathway, leading to programmed cell death .

Broad Spectrum Against Cancer Types

Research indicates that this compound may also be effective against other cancer types beyond breast cancer:

  • Lung Cancer and Melanoma : The study highlighted its effects against various cancer subtypes, including lung cancer and melanoma, suggesting a broader application of this compound in oncology .

Table 1: Key Findings from Recent Studies on this compound

Study ReferenceCancer TypeKey FindingsSurvival Impact
Jawad Fares et al., Journal of Clinical InvestigationMetastatic Breast CancerSignificant reduction in tumor size; induced apoptosisImproved survival rates in mice with metastases
Maciej Lesniak et al., Northwestern MedicineBrain MetastasesExtended survival; minimal side effects reportedIncreased lifespan in treated mice
Various Authors (2023)Multiple CancersEffective against breast, lung cancers, melanomaPromising results across multiple studies

作用機序

メチキセンは、線条体におけるムスカリン受容体におけるアセチルコリンの競合的拮抗作用を通じてその効果を発揮します。 この作用は、パーキンソン病で破壊される脳の興奮性(コリン作動性)系と抑制性(ドーパミン作動性)系のバランスを回復するのに役立ちます。 . さらに、メチキセンは、N-Myc下流調節1(NDRG1)のリン酸化を通じて不完全なオートファジーを誘導し、癌細胞におけるカスパーゼ媒介性アポトーシスにつながります。 .

類似の化合物:

    アトロピン: 類似の作用を持ちますが、化学構造が異なる別の抗ムスカリン薬です。

    スコポラミン: 類似の抗ムスカリン作用がありますが、異なる治療目的で使用されます。

    ベンztropine: 同様の作用機序を持つ別の抗パーキンソン剤です。

メチキセンの独自性: メチキセンは、抗パーキンソン剤としての二重の役割と、癌細胞における不完全なオートファジーとアポトーシスを誘導する可能性があることで独特です。 この二重の機能は、他の同様の化合物とは異なります。 .

類似化合物との比較

    Atropine: Another antimuscarinic agent with similar actions but different chemical structure.

    Scopolamine: Similar antimuscarinic properties but used for different therapeutic purposes.

    Benztropine: Another antiparkinsonian agent with similar mechanisms of action.

Uniqueness of Metixene: this compound is unique due to its dual role as an antiparkinsonian agent and its potential in inducing incomplete autophagy and apoptosis in cancer cells. This dual functionality sets it apart from other similar compounds .

生物活性

Metixene is a compound originally developed as an antiparkinsonian drug, but recent studies have highlighted its potential as a therapeutic agent in oncology, particularly for metastatic cancers. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.

This compound has been identified as a modulator of autophagy signaling pathways, particularly in the context of metastatic breast cancer and brain metastases. Recent research demonstrates that this compound induces incomplete autophagy , a process characterized by the accumulation of cellular waste due to impaired recycling mechanisms. This is primarily achieved through the activation of the NDRG1 protein, which triggers apoptosis (programmed cell death) in cancer cells.

Key Findings:

  • Caspase-Mediated Apoptosis : this compound treatment has been shown to activate the caspase cascade, specifically caspase-3 and caspase-9, leading to increased apoptosis in various breast cancer cell lines (BT-474Br and MDA-MB-231Br) .
  • Autophagy Modulation : The compound's ability to induce incomplete autophagy was confirmed through reverse-phase protein array analysis, revealing significant changes in signaling pathways associated with autophagy regulation .

Efficacy in Preclinical Models

This compound's effectiveness has been evaluated in several preclinical models, demonstrating promising results in reducing tumor size and extending survival rates in mice with metastatic cancers.

Summary of Preclinical Studies:

Study TypeOutcomeReference
Orthotopic Xenograft AssaysSignificant reduction in mammary tumor size
Intracranial Xenograft ModelsIncreased median survival from 31 to 38 days
Intracardiac Model of Metastases23% increase in median survival

In one notable study, this compound was administered intraperitoneally three times per week at a dosage of 1.0 mg/kg. Results showed a marked increase in survival rates among treated mice compared to controls, with significant reductions in tumor burden across multiple organ sites, including the lungs and intestines .

Case Studies

A series of case studies have further elucidated this compound's therapeutic potential:

  • Breast Cancer Metastasis : In vivo experiments indicated that this compound not only reduced the size of breast tumors but also improved overall survival rates in mouse models with multi-organ metastases. The mechanism involved activation of apoptotic pathways while simultaneously disrupting normal autophagic processes .
  • Brain Metastases : this compound demonstrated efficacy against brain metastases from breast cancer, significantly reducing tumor burden and extending survival times. The treatment led to observable histological changes consistent with reduced metastatic activity .

Clinical Implications

Given its dual role as an autophagy modulator and an apoptosis inducer, this compound presents a novel approach to treating metastatic cancers, particularly where traditional therapies have limited efficacy. Its ability to cross the blood-brain barrier enhances its potential for treating brain metastases—a common complication in advanced breast cancer.

Future Directions:

  • Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to assess safety and efficacy in human subjects.
  • Combination Therapies : Exploring this compound's use alongside existing chemotherapeutic agents could enhance treatment outcomes for patients with resistant forms of cancer.

特性

Key on ui mechanism of action

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance.

CAS番号

4969-02-2

分子式

C20H23NS

分子量

309.5 g/mol

IUPAC名

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine

InChI

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3

InChIキー

MJFJKKXQDNNUJF-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

正規SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

外観

Solid powder

沸点

173 °C at 7.00E-02 mm Hg

melting_point

< 25 °C

Key on ui other cas no.

4969-02-2

物理的記述

Solid

ピクトグラム

Irritant; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

1553-34-0 (hydrochloride)
7081-40-5 (hydrochloride monohydrate)

賞味期限

>2 years if stored properly

溶解性

Soluble as HCl salt
1.02e-04 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride
methixene
methixene hydrochloride
methixene hydrochloride, monohydrate
metixene
Tremarit

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metixene
Reactant of Route 2
Metixene
Reactant of Route 3
Reactant of Route 3
Metixene
Reactant of Route 4
Metixene
Reactant of Route 5
Metixene
Reactant of Route 6
Metixene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。